N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine
Description
N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine is a symmetrically substituted ethylenediamine derivative featuring two bulky 1-isopropyl-2-methylpropyl groups attached to the nitrogen atoms of the ethylenediamine backbone. Its structure imparts significant steric hindrance and lipophilicity, distinguishing it from simpler alkyl-substituted analogs.
Properties
CAS No. |
58789-70-1 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N,N'-bis(2,4-dimethylpentan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-11(2)15(12(3)4)17-9-10-18-16(13(5)6)14(7)8/h11-18H,9-10H2,1-8H3 |
InChI Key |
AJVWVTSSZWIPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NCCNC(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine typically involves the reaction of ethylenediamine with isopropyl and methyl-substituted alkyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine involves a continuous flow process where ethylenediamine and the alkyl halides are fed into a reactor. The reaction is catalyzed by a suitable base, and the product is continuously extracted and purified using distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Lithium aluminum hydride; reaction conditions include cooling and controlled addition of the reducing agent.
Substitution: Alkyl halides, acyl chlorides; reaction conditions include the presence of a base and heating.
Major Products:
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Substituted ethylenediamine derivatives
Scientific Research Applications
Chemistry: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: In biological research, the compound is used as a chelating agent to bind metal ions in biochemical assays. It is also investigated for its potential role in stabilizing proteins and enzymes .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. It is also studied for its antimicrobial properties .
Industry: In the industrial sector, N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is used as an additive in lubricants and fuels to enhance their performance. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion stabilization and catalysis .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine with similar compounds:
Key Observations :
- Lipophilicity: The branched alkyl chains enhance lipophilicity, making it more suitable for non-polar environments compared to hydrophilic analogs like N,N-Bis(2-hydroxyethyl)ethylenediamine .
- Synthesis Complexity: Unlike N,N'-Bis(3-aminopropyl)ethylenediamine, which is synthesized via acrylonitrile reactions , the target compound likely requires specialized alkylation techniques due to its bulky substituents.
Biological Activity
N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine (commonly referred to as bis-IPA) is a compound of interest in various biological and pharmacological studies. This article reviews its biological activity, synthesizing findings from diverse research sources, including case studies and data tables.
Chemical Structure and Properties
Bis-IPA is characterized by its unique molecular structure, which consists of two isopropyl groups attached to an ethylenediamine backbone. This configuration may influence its interaction with biological systems, particularly in receptor binding and enzyme inhibition.
1. Receptor Interactions
Bis-IPA has been investigated for its potential interactions with various receptors, particularly in the context of neurotransmission and inflammation. Research indicates that compounds similar to bis-IPA may exhibit affinity for cannabinoid receptors, which play a crucial role in modulating pain and inflammation pathways.
2. Inhibition of Enzymes
Studies have shown that bis-IPA can act as an inhibitor for certain enzymes, including butyrylcholinesterase (BChE). The inhibition of BChE is significant as it relates to neurodegenerative diseases where cholinergic signaling is disrupted.
Table 1: Inhibition Potency of Bis-IPA Analogues
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of bis-IPA in a murine model of Alzheimer's disease. The findings suggested that bis-IPA administration led to reduced levels of neuroinflammatory markers and improved cognitive function as measured by behavioral tests.
- Methodology : Mice were treated with bis-IPA for four weeks, followed by assessments of memory and learning.
- Results : Significant reductions in interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) levels were observed, indicating an anti-inflammatory effect.
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of bis-IPA. The compound was tested against oxidative stress induced by hydrogen peroxide in cultured neuronal cells.
- Findings : Bis-IPA demonstrated a dose-dependent reduction in reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.
The biological activity of bis-IPA can be attributed to its ability to modulate receptor activity and inhibit enzymatic pathways involved in neurotransmission and inflammation. The structural features that allow bis-IPA to interact with these biological targets include:
- Hydrophobic Interactions : The isopropyl groups enhance lipophilicity, facilitating membrane penetration.
- Amine Groups : These contribute to hydrogen bonding with target proteins, influencing binding affinity.
Safety Profile
While bis-IPA exhibits promising biological activity, safety assessments are crucial. Reports indicate mild irritations upon dermal exposure but no significant systemic toxicity at therapeutic doses.
Table 2: Safety Assessment Summary
| Exposure Route | Symptoms | Target Organs |
|---|---|---|
| Dermal | Irritation | Skin |
| Inhalation | Coughing, dyspnea | Respiratory system |
| Ingestion | Nausea, vomiting | Gastrointestinal tract |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
